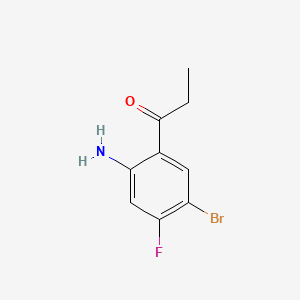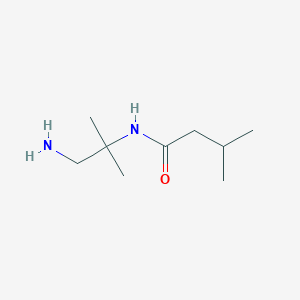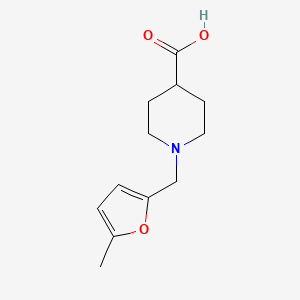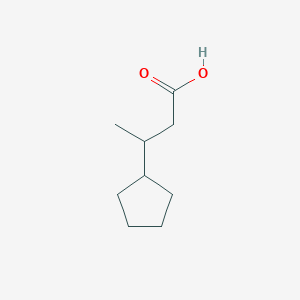
3-Cyclopentylbutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentylbutanoicacid is an organic compound characterized by a cyclopentyl group attached to a butanoic acid chain. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutanoicacid typically involves the reaction of cyclopentylmagnesium bromide with butanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in dry ether.
- Addition of the prepared Grignard reagent to a butanoic acid derivative, such as butanoyl chloride, under anhydrous conditions.
- Acidic workup to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-Cyclopentylbutanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylbutanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclopentylbutanoic acid derivatives.
Reduction: Cyclopentylbutanol.
Substitution: Halogenated cyclopentylbutanoic acids.
科学的研究の応用
3-Cyclopentylbutanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
作用機序
The mechanism of action of 3-Cyclopentylbutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes, leading to altered cellular functions.
Gene expression: Affecting the expression of genes related to inflammation, pain, and other physiological responses .
類似化合物との比較
Similar Compounds
Cyclopentylpropanoic acid: Similar structure but with a shorter carbon chain.
Cyclopentylacetic acid: Another cyclopentyl derivative with different chemical properties.
Cyclopentylmethylamine: Contains a cyclopentyl group but with an amine functional group instead of a carboxylic acid .
Uniqueness
3-Cyclopentylbutanoicacid is unique due to its specific combination of a cyclopentyl ring and a butanoic acid chain, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
3-cyclopentylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |
InChIキー |
VELADEJPRMSHTF-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



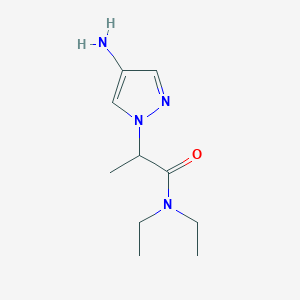
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
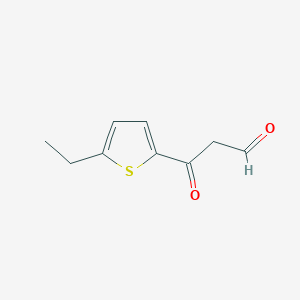
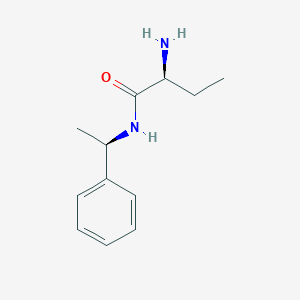
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
